Tiacrilast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

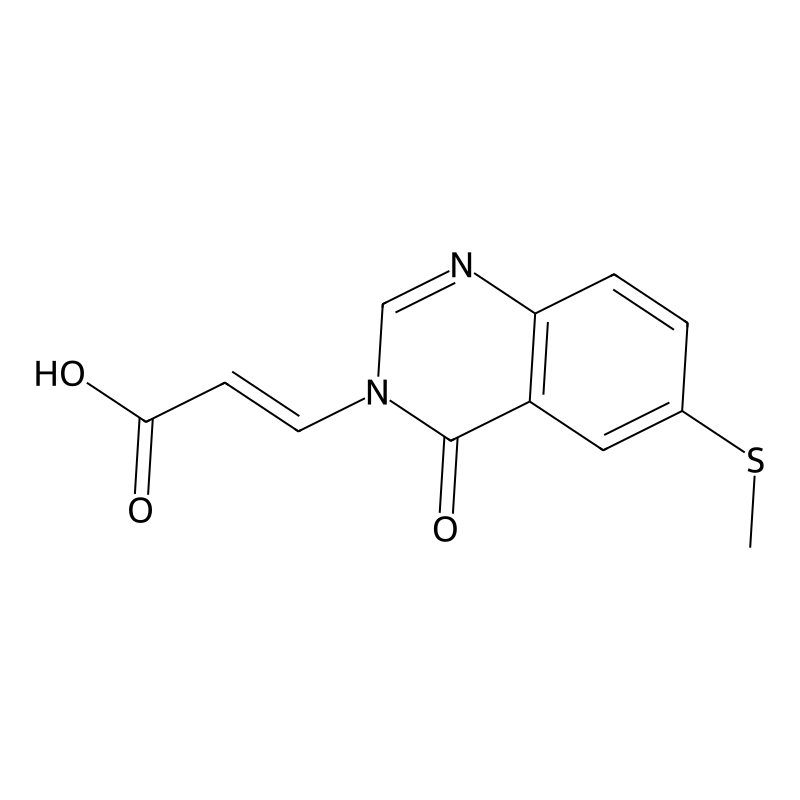

Tiacrilast is a synthetic compound classified as a quinazoline derivative, specifically known for its role as an antiallergic agent. It was initially developed for the treatment of allergic conditions and has demonstrated significant anti-inflammatory properties. The chemical structure of Tiacrilast is characterized by a quinazoline core, which contributes to its biological activity and therapeutic applications.

- Nucleophilic Substitution: The chlorine atom in Tiacrilast can be readily replaced by nucleophiles due to the strong inductive effect of the carbonyl group present in its structure. This reaction is significant for synthesizing derivatives with enhanced biological activity

Tiacrilast has several applications in medicinal chemistry:

- Antiallergic Agent: Primarily used for treating allergic rhinitis and asthma.

- Anti-inflammatory Drug: It has been explored for broader anti-inflammatory applications beyond allergy management.

- Research Tool: Utilized in scientific studies to understand the mechanisms of allergic reactions and inflammation .

Tiacrilast exhibits notable biological activities, particularly in the realm of allergy and inflammation. It functions primarily as a dual inhibitor of both leukotriene synthesis and histamine release, making it effective in managing allergic responses. Research has shown that Tiacrilast can reduce symptoms associated with asthma and other allergic conditions by modulating immune responses and inhibiting pro-inflammatory mediators .

The synthesis of Tiacrilast involves several steps:

- Starting Materials: The synthesis typically begins with anthranilic acid derivatives.

- Chlorination: The introduction of a chlorine atom at specific positions on the aromatic ring enhances reactivity.

- Formation of Quinazoline Ring: Through cyclization reactions, the chlorinated derivatives are converted into quinazoline structures.

- Final Hydrolysis: The compound is then subjected to hydrolysis under reflux conditions using hydrochloric acid to yield the final product

Studies on Tiacrilast have focused on its interactions with various biological targets:

- Leukotriene Receptors: Tiacrilast inhibits leukotriene receptors, which play a crucial role in inflammatory responses.

- Histamine Release Mechanisms: It also affects mast cell degranulation, thereby reducing histamine release during allergic reactions .

- Synergistic Effects: Research indicates potential synergistic effects when combined with other anti-inflammatory agents, enhancing therapeutic outcomes in allergic conditions .

Several compounds share structural or functional similarities with Tiacrilast, including:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Omalizumab | Monoclonal Antibody | Asthma & Allergies | Targets IgE directly |

| Montelukast | Leukotriene Receptor Antagonist | Asthma & Allergies | Selectively blocks leukotriene receptors |

| Ketotifen | Antihistamine | Allergic Conditions | Dual action as an antihistamine and mast cell stabilizer |

| Fexofenadine | Antihistamine | Allergic Rhinitis | Non-sedating properties |

Uniqueness of Tiacrilast

Tiacrilast's unique profile lies in its dual inhibition mechanism targeting both leukotrienes and histamine, setting it apart from other compounds that typically focus on one pathway. Its chemical structure allows for modifications that can enhance its efficacy and reduce side effects, making it a valuable candidate for further research and development in allergy therapeutics.